molecular formula C6H12N2O B1282865 3-[(3-Hydroxypropyl)amino]propanenitrile CAS No. 34449-95-1

3-[(3-Hydroxypropyl)amino]propanenitrile

Cat. No.: B1282865
CAS No.: 34449-95-1
M. Wt: 128.17 g/mol
InChI Key: YTMXVUVIZPTHBO-UHFFFAOYSA-N
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Description

3-[(3-Hydroxypropyl)amino]propanenitrile is an organic compound with the molecular formula C6H12N2O and a molecular weight of 128.17 g/mol . It is characterized by the presence of a hydroxypropyl group attached to an amino group, which is further connected to a propanenitrile moiety. This compound is primarily used in research settings and has various applications in chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-Hydroxypropyl)amino]propanenitrile typically involves the reaction of 3-chloropropanenitrile with 3-aminopropanol under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a temperature range of 80-100°C for several hours to ensure complete conversion .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-[(3-Hydroxypropyl)amino]propanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[(3-Hydroxypropyl)amino]propanenitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(3-Hydroxypropyl)amino]propanenitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxypropyl group can form hydrogen bonds with active sites, while the nitrile group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and influence biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3-[(3-Hydroxypropyl)amino]propanamine
  • 3-[(3-Oxopropyl)amino]propanenitrile
  • 3-[(3-Hydroxypropyl)amino]butanenitrile

Uniqueness

3-[(3-Hydroxypropyl)amino]propanenitrile is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its hydroxypropyl group provides versatility in forming hydrogen bonds, while the nitrile group offers reactivity in nucleophilic addition and substitution reactions .

Properties

IUPAC Name

3-(3-hydroxypropylamino)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O/c7-3-1-4-8-5-2-6-9/h8-9H,1-2,4-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTMXVUVIZPTHBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CNCCC#N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80543783
Record name 3-[(3-Hydroxypropyl)amino]propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80543783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34449-95-1
Record name 3-[(3-Hydroxypropyl)amino]propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80543783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 75 g. (1 mole) of 3-aminopropanol is stirred while 54 g. (1 mole) of acrylonitrile is added dropwise. After being allowed to stand at room temperature for several hours and preferably overnight, the reaction mixture is concentrated under reduced pressure at 50° yielding 3-(2-cyanoethyl)aminopropanol.
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Synthesis routes and methods II

Procedure details

In a third alternative synthesis of monomer I, 3-aminopropanol is added to acrylonitrile yielding 3-(2-cyanoethyl)aminopropanol, which in turn is converted in two steps to 3-[N-(2-cyanoethyl)-N-formylamino]propanol. The nitrile function of the latter is catalytically reduced to a primary amine function which in turn is exhaustively alkylated with a methyl halide to yield a 3-[N'-formyl-N'-(3-hydroxypropyl)amino]-N,N,N-trimethyl-1-propanaminium halide. Reduction of the formyl moiety in the latter to a methyl function is accomplished by treating this intermediate with a formic acid-formalin mixture at 60° C.-100° C. for 10-24 hours, followed by acidification with the appropriate aqueous hydrogen halide and concentration to dryness yielding a 3-[N'-(3-hydroxypropyl)-N'-methylamino]-N,N,N-trimethyl-1-propanaminium halide hydrohalide. Conversion of this intermediate to 3-[N'-(3-halopropyl)-N'-methylamino]-N,N,N-trimethyl-1-propanaminium halide hydrohalide is accomplished as described in our preferred synthesis of monomer I above, and anion exchange, if desired, is effected by any of the heretofore described procedures.
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Synthesis routes and methods III

Procedure details

75 grams (1 mole) of 3-amino-propanol were treated with 53 grams (1 mole) of acrylonitrile within one hour at 25° C. The mixture was allowed to react further for 1 hour at 40° C. The thus obtained reaction product (128 grams) was directly reacted further with formaldehyde/hydrocyanic acid or formaldehyde/alkali salt of hydrocyanic acid in the presence of alkali hydrogen sulfite.
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75 g
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53 g
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128 g
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formaldehyde hydrocyanic acid
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